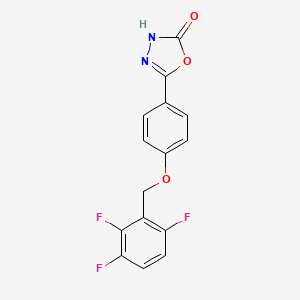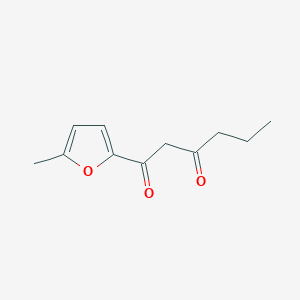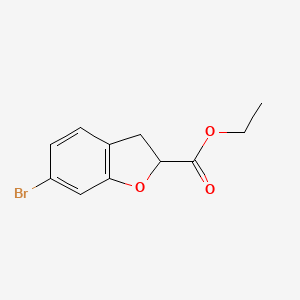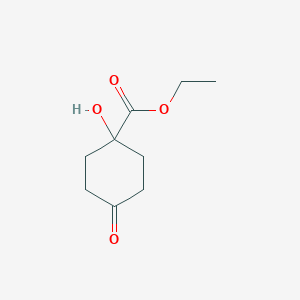![molecular formula C11H17IO B13474429 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane](/img/structure/B13474429.png)
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is a chemical compound characterized by its unique bicyclic structure. The compound features an iodine atom attached to a bicyclo[1.1.1]pentane ring, which is further connected to an oxane ring. This structure imparts distinct chemical properties and reactivity, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. . The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as carbene insertion into bicyclo[1.1.0]butanes or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are chosen for their efficiency and ability to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane undergoes various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate derivatives.
Reduction: The compound can be reduced to remove the iodine atom, forming bicyclo[1.1.1]pentane derivatives.
Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products
The major products formed from these reactions include iodate derivatives, deiodinated bicyclo[1.1.1]pentane compounds, and various substituted bicyclo[1.1.1]pentane derivatives .
Aplicaciones Científicas De Investigación
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug candidates.
Mecanismo De Acción
The mechanism of action of 4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane involves its interaction with molecular targets through its iodine and oxane functional groups. The iodine atom can participate in halogen bonding, while the oxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane: Similar structure but with an oxetane ring instead of an oxane ring.
2-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of an oxane ring.
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride: Features an amine group instead of an oxane ring.
Uniqueness
4-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxane is unique due to its combination of the bicyclo[1.1.1]pentane core with an oxane ring, providing distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H17IO |
|---|---|
Peso molecular |
292.16 g/mol |
Nombre IUPAC |
4-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]oxane |
InChI |
InChI=1S/C11H17IO/c12-11-6-10(7-11,8-11)5-9-1-3-13-4-2-9/h9H,1-8H2 |
Clave InChI |
AQRLMWWUDBVVGK-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1CC23CC(C2)(C3)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


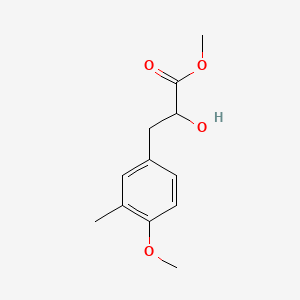
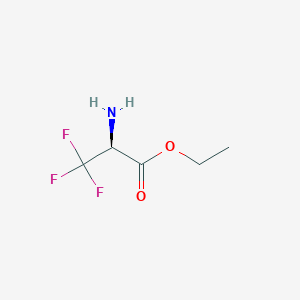
amine hydrochloride](/img/structure/B13474351.png)
![tert-butyl N-[(1S,3S,4S,5S)-3,4-dihydroxy-5-methoxycyclohexyl]carbamate](/img/structure/B13474358.png)
![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B13474359.png)
![Diethyl [2-(azetidin-2-yl)ethyl]phosphonate, trifluoroacetic acid](/img/structure/B13474361.png)
![[(2S)-1-methanesulfonylpyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B13474364.png)
